molecular formula C8H7N3O B13143201 8-Aminocinnolin-4-ol

8-Aminocinnolin-4-ol

Cat. No.: B13143201
M. Wt: 161.16 g/mol
InChI Key: UTHUWCXWBBGGIV-UHFFFAOYSA-N
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Description

8-Aminocinnolin-4-ol is a cinnoline derivative characterized by a bicyclic aromatic system with two adjacent nitrogen atoms (positions 1 and 2) and functional groups at positions 4 (hydroxyl) and 8 (amino). Its synthesis involves the reaction of 4-chlorocinnoline with glycidol and sodium hydride in dry DMF, as direct methods like epichlorohydrin treatment or allyloxycinnoline oxidation were unsuccessful . The compound exhibits high reactivity toward primary and secondary amines, leading to aminoalcohols prone to rearrangement or elimination, necessitating detailed multinuclear NMR (¹H, ¹³C, ¹⁵N) for structural elucidation .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-amino-1H-cinnolin-4-one

InChI

InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,9H2,(H,11,12)

InChI Key

UTHUWCXWBBGGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NN=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminocinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . This reaction is often carried out in an acidic medium to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Aminocinnolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinone derivatives, substituted cinnolines, and various amine derivatives .

Scientific Research Applications

8-Aminocinnolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aminocinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 8-Aminocinnolin-4-ol with structurally related heterocyclic compounds:

Compound Molecular Formula Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Reactivity
This compound C₉H₉N₃O Cinnoline 8-Amino, 4-hydroxy 175.19 Rearrangement-prone with amines
4-Hydroxy-8-methoxycinnoline C₉H₈N₂O₂ Cinnoline 8-Methoxy, 4-hydroxy 192.17 Methoxy enhances lipophilicity
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol C₁₇H₁₄N₆O₂ Quinazoline 8-Methoxy, 4-methyl, 4-hydroxy 334.33 Stabilized by methyl/methoxy groups
8-Aminoquinoline C₉H₈N₂ Quinoline 8-Amino 144.17 Skin/eye irritation hazards
8-Aminochroman-4-ol C₉H₁₁NO₂ Chroman 8-Amino, 4-hydroxy 165.19 Benzopyran scaffold alters solubility

Heterocyclic Core Differences

  • Cinnoline vs. Quinoline/Quinazoline: Cinnoline’s adjacent nitrogen atoms (positions 1 and 2) create distinct electronic effects compared to quinoline’s single nitrogen (position 1) or quinazoline’s two non-adjacent nitrogens (positions 1 and 3). This difference influences aromaticity, basicity, and reactivity. For example, this compound undergoes nucleophilic substitution at position 4, while quinazoline derivatives exhibit stability due to hydrogen bonding between the 4-hydroxy and adjacent nitrogen .
  • Chroman vs.

Substituent Effects

  • Amino vs. Methoxy Groups: The 8-amino group in this compound enhances nucleophilicity, making it reactive toward amines, whereas 4-Hydroxy-8-methoxycinnoline’s methoxy group increases lipophilicity, affecting membrane permeability .
  • Methyl Groups : The 4-methyl substituent in the quinazoline derivative () sterically hinders reactions, improving stability but reducing solubility.

Spectroscopic Characterization

  • NMR Challenges: this compound’s rearrangements complicate NMR interpretation, necessitating ¹⁵N NMR for nitrogen environment analysis . In contrast, quinazoline derivatives (e.g., ) show distinct ¹H NMR patterns due to methyl/methoxy shielding effects.

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